molecular formula C14H13NO4S B1621376 4-[Methyl(phenyl)sulfamoyl]benzoic acid CAS No. 54838-78-7

4-[Methyl(phenyl)sulfamoyl]benzoic acid

Cat. No.: B1621376
CAS No.: 54838-78-7
M. Wt: 291.32 g/mol
InChI Key: USOAJBIMCUIRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Methyl(phenyl)sulfamoyl]benzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzoic acid moiety substituted with a methyl(phenyl)sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(phenyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with sulfonamide reagents. One common method is the reaction of 4-aminobenzoic acid with methyl phenyl sulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(phenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[Methyl(phenyl)sulfamoyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[Methyl(phenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. For example, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the hydrolysis of phospholipids and thereby reducing the release of arachidonic acid, a precursor of inflammatory mediators . This inhibition can lead to anti-inflammatory effects, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Methyl(phenyl)sulfamoyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency as an enzyme inhibitor, making it valuable for targeted applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-15(12-5-3-2-4-6-12)20(18,19)13-9-7-11(8-10-13)14(16)17/h2-10H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOAJBIMCUIRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368317
Record name 4-[methyl(phenyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54838-78-7
Record name 4-[(Methylphenylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54838-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[methyl(phenyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[methyl(phenyl)sulfamoyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(chlorosulfonyl)benzoic acid (500 mg, 2.27 mmol) was treated with N-methylaniline (729 mg, 6.8 mmol) using method A to give 4-(N-methyl-N-phenylsulfamoyl)benzoic acid as an off-white solid. Yield: 374 mg (57%). 1H-NMR: 8.09 (d, J=8.5 Hz, 2H), 7.62 (d, J=8.5 Hz, 2H), 7.38-7.28 (m, 3H), 7.13-7.08 (m, 2H), 3.17 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
729 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[Methyl(phenyl)sulfamoyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[Methyl(phenyl)sulfamoyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[Methyl(phenyl)sulfamoyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[Methyl(phenyl)sulfamoyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[Methyl(phenyl)sulfamoyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[Methyl(phenyl)sulfamoyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.